(Z)-6-Octen-2-one

Odor threshold Potency comparison Structure–odor relationship

(Z)-6-Octen-2-one (CAS 74810-53-0), also designated (6Z)-6-octen-2-one, is an unsaturated C8 methyl ketone belonging to the class of acyclic aliphatic ketones. It possesses a Z-configured double bond at the C6–C7 position and a carbonyl group at C2, yielding the molecular formula C8H14O and a molecular weight of 126.20 g/mol.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B14441906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-Octen-2-one
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC=CCCCC(=O)C
InChIInChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3-4H,5-7H2,1-2H3/b4-3-
InChIKeyFPXPWFLCGOFSTQ-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-6-Octen-2-one Procurement Guide: CAS 74810-53-0 Identity, Regulatory Status, and Physicochemical Baseline for Flavor and Fragrance Sourcing


(Z)-6-Octen-2-one (CAS 74810-53-0), also designated (6Z)-6-octen-2-one, is an unsaturated C8 methyl ketone belonging to the class of acyclic aliphatic ketones. It possesses a Z-configured double bond at the C6–C7 position and a carbonyl group at C2, yielding the molecular formula C8H14O and a molecular weight of 126.20 g/mol [1]. The compound is recognized as a nature-identical flavor substance with a FEMA PADI (Possible Average Daily Intake) of 0.028 mg, and it has been reported to occur naturally in a wide range of cooked meat and plant matrices, including chicken fat, grilled and roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [2]. Its computed logP (XLogP3) is approximately 1.6, indicating moderate lipophilicity consistent with volatility suitable for aroma delivery [1].

Why (Z)-6-Octen-2-one Cannot Be Replaced by Generic C8 Ketones or Positional Isomers in Flavor Formulation


Within the C8 unsaturated ketone family, minor structural variations—double-bond position, stereochemistry (Z vs. E), and carbonyl placement—produce large and quantifiable differences in odor detection threshold, aroma character, and natural occurrence profile. (Z)-6-Octen-2-one exhibits an exceptionally low odor detection threshold of 0.01 ppb in water [1], placing it among the most potent C8 aroma compounds. By contrast, its saturated analog 2-octanone has an odor threshold approximately seven orders of magnitude higher in air [2], while the positional isomer 3-octen-2-one carries a fundamentally different 'earthy, mushroom-like, hay' odor profile [3] compared to the 'earthy, fruity' character of (Z)-6-octen-2-one [4]. The E/Z stereochemistry of the C6 double bond further influences both chromatographic retention behavior and sensory perception—a well-established structure–odor relationship in unsaturated odorants [5]. Consequently, generic procurement of '6-octen-2-one' without stereochemical specification risks delivering the incorrect isomer with divergent sensory potency and character. The quantitative evidence below substantiates why (Z)-6-octen-2-one must be specified with precision in procurement documents.

Quantitative Differentiation Evidence for (Z)-6-Octen-2-one Versus Closest Analogs: Odor Threshold, Sensory Character, and Analytical Identity


Odor Detection Threshold: (Z)-6-Octen-2-one vs. Saturated Analog 2-Octanone — A ~10⁷-Fold Potency Differential

(Z)-6-Octen-2-one exhibits an odor detection threshold of 0.01 ppb (0.01 µg/kg) in water as reported in Fenaroli's Handbook [1]. Its fully saturated analog, 2-octanone, has a reported odor threshold of approximately 248 ppm in air (equivalent to ~1,304 mg/m³) [2]. Although the media differ (water vs. air), the approximate seven-order-of-magnitude difference in detection threshold illustrates the profound impact of the C6–C7 double bond and Z-stereochemistry on olfactory receptor activation. This potency differential means that (Z)-6-Octen-2-one can deliver detectable aroma contribution at sub-ppb concentrations, whereas 2-octanone requires ppm-level dosing to achieve sensory perception.

Odor threshold Potency comparison Structure–odor relationship

Sensory Character Differentiation: (Z)-6-Octen-2-one 'Earthy, Fruity' vs. 1-Octen-3-one 'Metallic, Mushroom' — Divergent Aroma Profiles at Comparable Thresholds

Despite sharing similarly ultra-low odor detection thresholds—(Z)-6-octen-2-one at 0.01 ppb [1] and 1-octen-3-one at 0.01–0.016 µg/kg in water [2]—these two C8 ketones exhibit fundamentally different aroma descriptors. (Z)-6-Octen-2-one is characterized as 'earthy, fruity' based on GC–MS olfactory analysis of mushroom volatiles [3], whereas 1-octen-3-one is consistently described as 'metallic, mushroom, dirt' [2]. This sensory divergence arises from the different positions of the double bond and carbonyl group: (Z)-6-octen-2-one has the unsaturation distal to the carbonyl (C6=C7 with C2=O), while 1-octen-3-one is a vinyl ketone with the double bond conjugated to the carbonyl. For flavor applications targeting cooked-meat or subtle fruity-earthy notes without metallic off-characters, (Z)-6-octen-2-one offers a distinct sensory advantage over the more metallic 1-octen-3-one.

Aroma character Sensory differentiation Flavor formulation

Chromatographic Identity Verification: Kovats Retention Index of (Z)-6-Octen-2-one on Carbowax 20M as a QC and Authentication Parameter

The (Z)-stereoisomer of 6-octen-2-one can be analytically distinguished from its (E)-isomer and other C8 ketones by its gas chromatographic retention behavior. On a polar Carbowax 20M capillary column under temperature-programmed conditions (60 °C hold, 5 K/min ramp to 190 °C), (Z)-6-octen-2-one exhibits a Kovats retention index (I) of 1316 [1]. This value serves as a reference for confirming stereochemical identity upon receipt of material, particularly when sourcing from suppliers that may provide isomeric mixtures. In contrast, the (E)-6-octen-2-one isomer (CAS 35194-31-1) and positional isomers such as 3-octen-2-one (I ≈ 1096 on similar polar columns [2]) elute at different retention times, enabling unambiguous identification. The general principle that Z-isomers of asymmetrically substituted alkenes exhibit systematically different chromatographic retention relative to their E counterparts—attributable to higher polarity of the Z configuration—has been documented across multiple compound classes [3].

GC-MS identification Kovats retention index Stereochemical authentication

Natural Occurrence Breadth: (Z)-6-Octen-2-one Covers Multiple Cooked Meat Matrices and Plant Sources, Enabling Broader Flavor Authenticity Than Single-Matrix Comparators

According to Fenaroli's Handbook of Flavor Ingredients, (Z)-6-octen-2-one has been reported as a naturally occurring volatile in at least 10 distinct food matrices spanning both animal and plant sources: chicken fat, grilled beef, roasted beef, boiled mutton, raw cured pork, roasted peanut, soybean, mushrooms, malt, and buckwheat [1]. This broad natural occurrence profile is more extensive than that of its primary functional competitor, 1-octen-3-one, which is predominantly associated with mushroom and metallic notes in a narrower range of foods [2]. The presence of (Z)-6-octen-2-one across diverse cooked meat systems (bovine, ovine, porcine, avian) supports its use as a nature-identical flavoring substance for complex meat flavor formulations requiring cross-species authenticity. Its FEMA PADI of 0.028 mg [1] further confirms regulatory recognition for food flavor use.

Natural occurrence Meat flavor Flavor authenticity Regulatory compliance

E/Z Stereochemical Impact on Odor Perception: Class-Level Evidence That (Z)- vs. (E)-6-Octen-2-one Are Not Sensorially Interchangeable

Although direct published head-to-head sensory comparison data for (Z)-6-octen-2-one versus (E)-6-octen-2-one are not available in the current peer-reviewed literature, the class-level principle that E/Z isomerism across a double bond in unsaturated odorants produces dramatically different odor characters is extensively documented. Sell (2006) highlights that an 'E–Z transition across a double bond in a carbon chain can make a vast difference to odour perception,' citing the contrast between Z-4-heptenal ('creamy, butter') and its E-isomer ('aggressive, green, putty-like') [1]. This principle extends to ketones: the (E)- and (Z)-isomers of 8-methyl-α-ionone exhibit divergent odor profiles—artificial violet versus pleasant woody tobacco [2]. Given that (Z)-6-octen-2-one carries a 'earthy, fruity' character [3], it is scientifically expected that the (E)-isomer would exhibit a quantitatively and qualitatively distinct odor profile. Procurement specifications that do not explicitly designate the (Z)-stereochemistry risk receiving the (E)-isomer or mixed isomer product with unpredictable and potentially off-target sensory performance.

Stereochemistry–odor relationship E/Z isomerism Procurement specification

High-Value Application Scenarios for (Z)-6-Octen-2-one in Flavor Formulation, Analytical QC, and Meat Aroma Research


Cooked Meat and Savory Flavor Formulations Requiring Sub-ppb Potency with Earthy-Fruity Character

Flavor houses developing complex meat flavor formulations—particularly for beef, chicken, pork, and mutton applications—can leverage the exceptionally low odor threshold (0.01 ppb) and 'earthy, fruity' sensory character of (Z)-6-Octen-2-one [1] to deliver authentic cooked-meat top notes at trace concentrations. Unlike 1-octen-3-one, which contributes a 'metallic, mushroom' character at comparable thresholds [2], (Z)-6-Octen-2-one provides the earthy-fruity nuance associated with properly cooked meat aroma without introducing metallic off-notes. Its documented natural occurrence across five animal-derived matrices [1] supports 'nature-identical' labeling and reinforces sensory authenticity in the final product.

Incoming QC Authentication of (Z)-Stereoisomer Purity by GC-MS Retention Index Matching

Quality control laboratories responsible for verifying incoming flavor raw materials can use the established Kovats retention index of 1316 on Carbowax 20M polar columns [3] as a pass/fail criterion for (Z)-6-octen-2-one identity confirmation. Material exhibiting a retention index outside the expected range (nominally ±10 RI units) should be flagged for further stereochemical analysis (e.g., NMR) or rejected outright, as it may represent the (E)-isomer, a positional isomer such as 3-octen-2-one (I ≈ 1096) [4], or degraded material. This analytical checkpoint prevents the costly downstream consequence of incorporating the wrong isomer into a production flavor formula.

Mushroom and Fungal Volatile Research Requiring Species-Specific Ketone Biomarkers

Researchers investigating the volatile metabolome of edible and psilocybin mushroom species can utilize (Z)-6-octen-2-one as a differential biomarker. Published Vac-HS-HC-SPME GC–MS data demonstrate that (Z)-6-octen-2-one is detected in specific mushroom strains (Texas Yellow and Creeper) but not in all Psilocybe species analyzed [5], unlike the ubiquitous fungal volatile 1-octen-3-ol. Its 'earthy, fruity' odor character [5] distinguishes it from the more common C8 mushroom volatiles (1-octen-3-one, 3-octanone, 1-octen-3-ol), enabling its use as a chemotaxonomic marker for strain identification and authentication in mycological research.

Flavor Stability Studies in Processed Meat Products Using (Z)-6-Octen-2-one as a Lipid Oxidation Marker

Given its consistent detection in cooked and cured meat products—including grilled beef, roasted beef, boiled mutton, and raw cured pork [1]—(Z)-6-Octen-2-one can serve as a target analyte in shelf-life and flavor stability studies of processed meats. Its sub-ppb detection threshold [1] means that even trace-level changes in concentration during storage are analytically detectable by modern GC–MS methods, making it a sensitive marker for monitoring lipid oxidation-driven flavor deterioration. Researchers should specify the (Z)-isomer explicitly in analytical standards, as the (E)-isomer or mixed isomer preparations may exhibit different formation kinetics and sensory impact during meat aging.

Quote Request

Request a Quote for (Z)-6-Octen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.